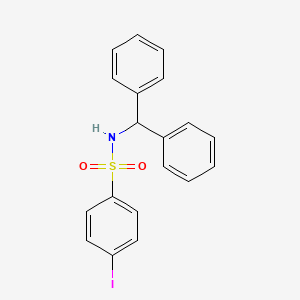
N-benzhydryl-4-iodobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzhydryl-4-iodobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is notable for its unique structure, which includes both a benzhydryl group and an iodine atom, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of N-benzhydryl-4-iodobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of benzhydryl chloride with 4-iodobenzenesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
N-benzhydryl-4-iodobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
Oxidation Reactions: The benzhydryl group can undergo oxidation to form benzhydryl alcohol or benzhydryl ketone. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The sulfonamide group can be reduced to form the corresponding amine. .
Scientific Research Applications
N-benzhydryl-4-iodobenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines and bacteria.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development.
Industry: this compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of N-benzhydryl-4-iodobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. By binding to the active site of the enzyme, this compound prevents the enzyme from carrying out its normal function, leading to a range of biological effects. The pathways involved in these effects are still under investigation, but they are believed to include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-benzhydryl-4-iodobenzenesulfonamide can be compared to other benzenesulfonamide derivatives, such as:
N-butyl-benzenesulfonamide: This compound lacks the benzhydryl and iodine functionalities, making it less versatile in certain applications.
4-(benzhydryloxy)-N,N-dipropyl-1-butanamine: This compound has a different substitution pattern, which affects its chemical reactivity and biological activity.
Sulfonimidates: These compounds contain a sulfur (VI) center and are used as intermediates in the synthesis of other organosulfur compounds.
This compound stands out due to its unique combination of benzhydryl and iodine functionalities, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzhydryl-4-iodobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16INO2S/c20-17-11-13-18(14-12-17)24(22,23)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZXHVZZWBKSCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16INO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














